![molecular formula C14H10ClF3N4O B3035488 5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 321553-52-0](/img/structure/B3035488.png)
5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Overview
Description
The compound is a derivative of pyrazole and oxadiazole, both of which are heterocyclic aromatic organic compounds. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . Oxadiazoles are also known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and an oxadiazole ring. The pyrazole ring would have a trifluoromethyl group and a chlorine atom attached to it, while the oxadiazole ring would have a methylphenyl group attached to it .Physical And Chemical Properties Analysis
Based on the structure, we can predict that the compound is likely to be a solid at room temperature with a high melting point . It’s likely to be soluble in organic solvents but not in water.Scientific Research Applications
Fungicidal Activity
Research has identified compounds structurally related to 5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole demonstrating significant fungicidal activity. For instance, a study synthesized oxadiazoles with varying substituents, finding them effective against rice sheath blight, a major disease affecting rice crops in China (Chen, Li, & Han, 2000).
Antibacterial Properties
Another study explored oxadiazoles with different phenyl substitutions for their antibacterial potential. The research discovered that certain compounds showed significant antibacterial activity, with one particular derivative demonstrating notable efficacy against common bacterial strains such as Bacillus subtilis and Staphylococcus aureus (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Insecticidal Effects
Compounds structurally related to 5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole have been investigated for their insecticidal properties. A study synthesized a range of anthranilic diamides analogs containing oxadiazole rings, which displayed potent insecticidal activities against pests like the diamondback moth (Qi et al., 2014).
Anticancer Potential
Research has also explored the potential of oxadiazole derivatives in anticancer applications. A study synthesized novel oxadiazoles and trifluoromethylpyridines, assessing their anti-cancer activity in vitro. One of the compounds showed promising efficacy against a panel of cell lines, highlighting the potential of these compounds in cancer therapy (Maftei et al., 2016).
Antimycobacterial Activity
Another area of application is the development of antimycobacterial agents. Compounds similar to 5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, with some derivatives showing activity against both INH-susceptible and resistant strains (Almeida da Silva et al., 2008).
properties
IUPAC Name |
5-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4O/c1-7-3-5-8(6-4-7)12-19-13(23-21-12)9-10(14(16,17)18)20-22(2)11(9)15/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGGLWBKTGUHOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3C(F)(F)F)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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